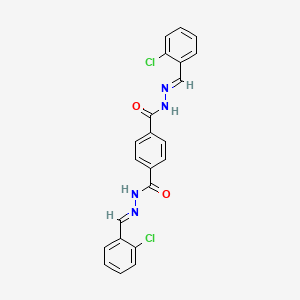
(4Z)-5-oxo-1-phenyl-4-(thiophen-2-ylmethylidene)pyrazole-3-carboxylic acid
概要
説明
(4Z)-5-oxo-1-phenyl-4-(thiophen-2-ylmethylidene)pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group, a thiophene ring, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-5-oxo-1-phenyl-4-(thiophen-2-ylmethylidene)pyrazole-3-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1-phenyl-3-methyl-2-pyrazolin-5-one with thiophene-2-carbaldehyde in the presence of a base such as sodium ethoxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(4Z)-5-oxo-1-phenyl-4-(thiophen-2-ylmethylidene)pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted thiophenes.
科学的研究の応用
Chemistry
In chemistry, (4Z)-5-oxo-1-phenyl-4-(thiophen-2-ylmethylidene)pyrazole-3-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies .
Biology and Medicine
It can be used as a lead compound for developing new drugs with antimicrobial, anti-inflammatory, or anticancer properties .
Industry
In the industrial sector, this compound can be utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
作用機序
The mechanism of action of (4Z)-5-oxo-1-phenyl-4-(thiophen-2-ylmethylidene)pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors, leading to various pharmacological effects. For example, it could act as an enzyme inhibitor by binding to the active site and preventing substrate access .
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds like thiazole and bisthiazole derivatives share structural similarities and exhibit diverse biological activities.
Pyrazole Derivatives: Other pyrazole-based compounds also show significant pharmacological properties and are used in drug development.
Uniqueness
(4Z)-5-oxo-1-phenyl-4-(thiophen-2-ylmethylidene)pyrazole-3-carboxylic acid is unique due to its combination of a pyrazole ring with a thiophene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel materials and pharmaceuticals .
特性
IUPAC Name |
(4Z)-5-oxo-1-phenyl-4-(thiophen-2-ylmethylidene)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3S/c18-14-12(9-11-7-4-8-21-11)13(15(19)20)16-17(14)10-5-2-1-3-6-10/h1-9H,(H,19,20)/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFHYHVRFYCZAR-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)C(=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CS3)/C(=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'~1~,N'~4~-bis[1-(4-bromophenyl)ethylidene]terephthalohydrazide](/img/structure/B3841831.png)
![N-[4-(adamantane-1-carbonylamino)butyl]adamantane-1-carboxamide](/img/structure/B3841837.png)

![4-[(4-PHENYLBUTYL)CARBAMOYL]BUTANOIC ACID](/img/structure/B3841858.png)
![N-[(Z)-1-thiophen-2-ylethylideneamino]hexanamide](/img/structure/B3841859.png)
![[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 4-iodobenzoate](/img/structure/B3841862.png)
![N'-[(4-methoxyphenyl)acetyl]-4-nitrobenzohydrazide](/img/structure/B3841865.png)


![N-(1-{1-[3-(5-methyl-2-furyl)butyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B3841874.png)

![1-tert-butyl-4-{[methyl(6-methyl-2-propylpyrimidin-4-yl)amino]methyl}pyrrolidin-2-one](/img/structure/B3841894.png)


